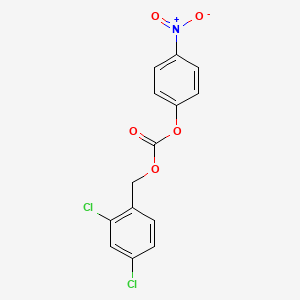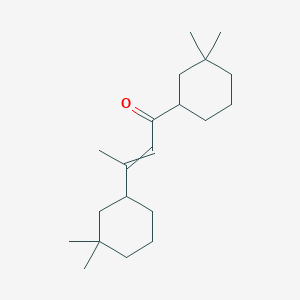
1,1'-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) is an organic compound with a complex structure that includes a central 2-chloro-2-methylpropane unit bonded to two 4-chlorobenzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 2-chloro-2-methylpropane with 4-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and isolation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can produce a range of simpler or more complex molecules.
Scientific Research Applications
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylpropane: A simpler compound with similar structural features.
2-Chloro-2-methylpropane: Another related compound with different reactivity.
4-Chlorobenzene: A component of the original compound with distinct properties.
Uniqueness
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) is unique due to its complex structure and the presence of multiple reactive sites
Properties
CAS No. |
62897-70-5 |
|---|---|
Molecular Formula |
C16H15Cl3 |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
1-chloro-4-[2-chloro-1-(4-chlorophenyl)-2-methylpropyl]benzene |
InChI |
InChI=1S/C16H15Cl3/c1-16(2,19)15(11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,15H,1-2H3 |
InChI Key |
DYMSBHRCNUTBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




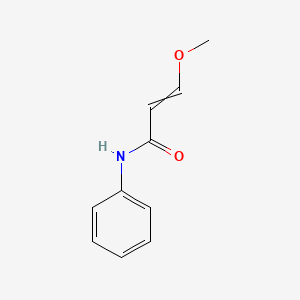


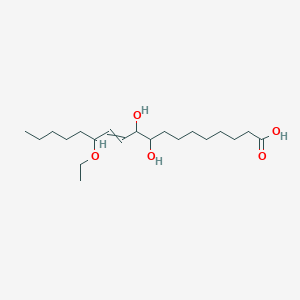
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
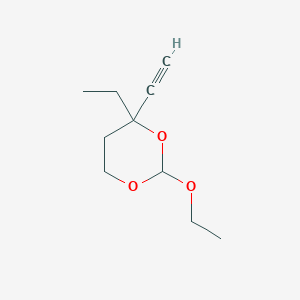
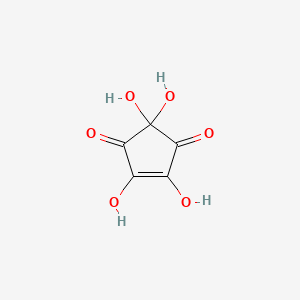
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
